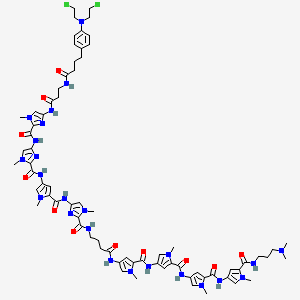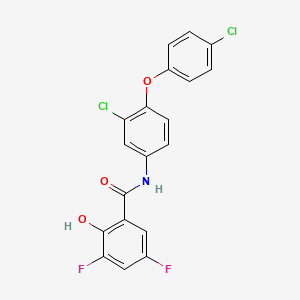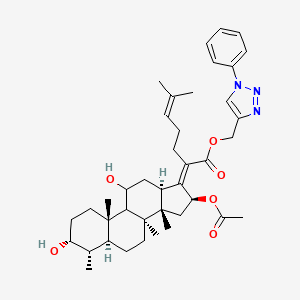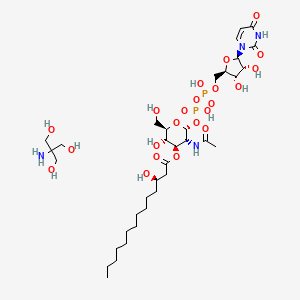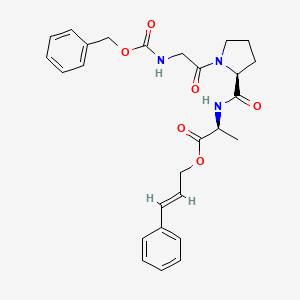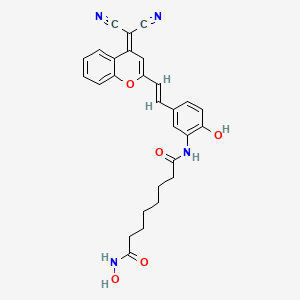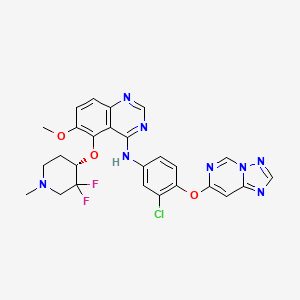
Her2-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Her2-IN-14 is a potent inhibitor of the human epidermal growth factor receptor 2 (HER2), which is a transmembrane receptor tyrosine kinase involved in cell growth and differentiation. HER2 is frequently overexpressed or amplified in various human cancers, making it a significant target for cancer therapy . This compound has shown promising inhibitory activity against HER2, with an inhibitory concentration (IC50) of 18 nM .
Preparation Methods
The synthesis of Her2-IN-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Chemical Reactions Analysis
Her2-IN-14 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Her2-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the inhibition of HER2 and its effects on various biochemical pathways.
Biology: It helps in understanding the role of HER2 in cell growth, differentiation, and cancer progression.
Medicine: This compound is being investigated for its potential use in cancer therapy, particularly for HER2-positive cancers such as breast and gastric cancers
Industry: It is used in the development of diagnostic tools and therapeutic agents targeting HER2.
Mechanism of Action
Her2-IN-14 exerts its effects by binding to the HER2 receptor and inhibiting its tyrosine kinase activity. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways. By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in HER2-overexpressing cancer cells .
Comparison with Similar Compounds
Her2-IN-14 is unique in its high potency and selectivity for HER2. Similar compounds include:
Lapatinib: A dual inhibitor of HER2 and epidermal growth factor receptor (EGFR), used in the treatment of HER2-positive breast cancer.
Trastuzumab: A monoclonal antibody that targets HER2 and is used in combination with other therapies for HER2-positive cancers.
Pertuzumab: Another monoclonal antibody that targets a different epitope on HER2 and is used in combination with trastuzumab for enhanced therapeutic effects
Properties
Molecular Formula |
C26H23ClF2N8O3 |
|---|---|
Molecular Weight |
569.0 g/mol |
IUPAC Name |
N-[3-chloro-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]-5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C26H23ClF2N8O3/c1-36-8-7-20(26(28,29)11-36)40-24-19(38-2)6-4-17-23(24)25(32-12-30-17)35-15-3-5-18(16(27)9-15)39-22-10-21-31-13-34-37(21)14-33-22/h3-6,9-10,12-14,20H,7-8,11H2,1-2H3,(H,30,32,35)/t20-/m0/s1 |
InChI Key |
OCTIIGKPLDEYJH-FQEVSTJZSA-N |
Isomeric SMILES |
CN1CC[C@@H](C(C1)(F)F)OC2=C(C=CC3=C2C(=NC=N3)NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=N5)Cl)OC |
Canonical SMILES |
CN1CCC(C(C1)(F)F)OC2=C(C=CC3=C2C(=NC=N3)NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=N5)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


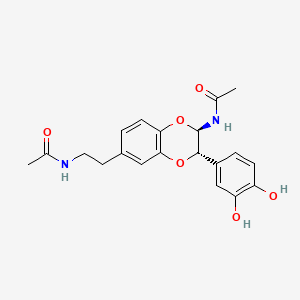
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)

![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
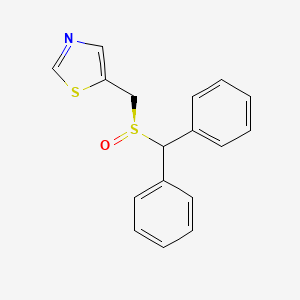
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
